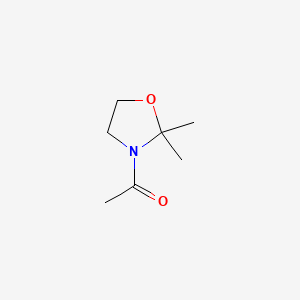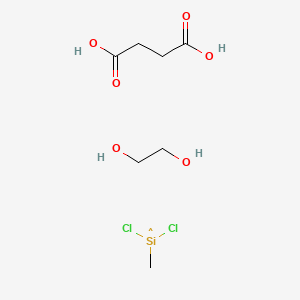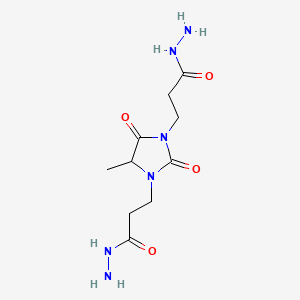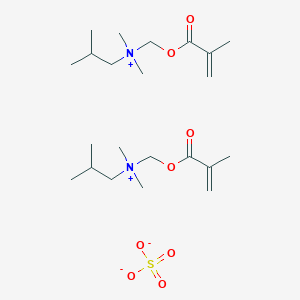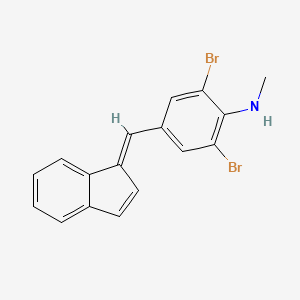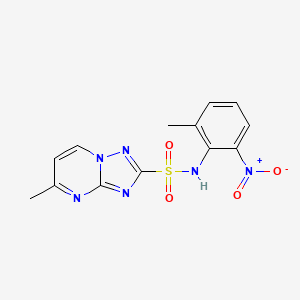
5-Butyl-3-ethyl-6-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-ethyl-6-methyluracil is a derivative of uracil, a nitrogen-containing heterocyclic compound Uracil is one of the four nucleobases in the nucleic acid of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-ethyl-6-methyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with butyl bromide, ethyl iodide, and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product using techniques such as recrystallization or column chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-ethyl-6-methyluracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the butyl, ethyl, or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Butyl-3-ethyl-6-methyluracil has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Butyl-3-ethyl-6-methyluracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-sec-butyl-6-methyluracil: Known for its herbicidal activity.
6-Methyluracil: Commonly used in the synthesis of nucleoside analogs.
5-Ethyluracil: Studied for its potential antiviral properties.
Uniqueness
5-Butyl-3-ethyl-6-methyluracil is unique due to the specific combination of butyl, ethyl, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91216-49-8 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-butyl-3-ethyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-9-8(3)12-11(15)13(5-2)10(9)14/h4-7H2,1-3H3,(H,12,15) |
InChI Key |
STIRJGHZAQEXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)N(C1=O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



